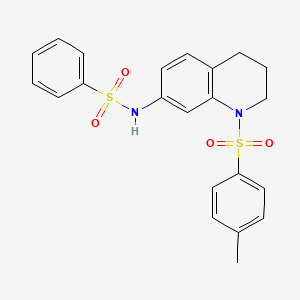

![molecular formula C16H16N2S2 B2394496 N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890965-68-1](/img/structure/B2394496.png)

N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Corrosion Inhibition

N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine, while not directly mentioned, is structurally related to benzothiazole derivatives studied for their corrosion inhibition properties. For instance, (4-benzothiazole-2-yl-phenyl)-dimethyl-amine showed 95% inhibition efficiency for mild steel in an acidic solution, indicating that related compounds could have similar applications in protecting metals from corrosion. This was supported by experimental data, quantum chemical calculations, and molecular dynamics simulations, which demonstrated a strong adsorption to metal surfaces, hinting at the potential of this compound in similar contexts (Salarvand et al., 2017).

Electrochemical Sensing

Compounds structurally related to this compound have been used in the construction of ion-selective electrodes. For example, ionophores with thiophene and thiazole moieties were employed in polymeric membrane electrodes for the selective detection of Fe³⁺ ions. These studies highlight the potential application of such compounds in the development of sensitive, selective electrochemical sensors for environmental and biomedical analysis (Bandi et al., 2014).

Antimicrobial Activity

Various thiazole derivatives have demonstrated promising antimicrobial activities. For instance, N-arylthiocarbamates and dimethyl N-aryldithiocarbonimidates, which share a similar structural backbone with this compound, were synthesized and evaluated for their antimicrobial properties. These compounds showed activity against different microorganisms, suggesting that this compound could also be explored for its potential antimicrobial effects (Servi et al., 2005).

Anticancer Research

The structural motifs present in this compound are found in compounds that have been investigated for their anticancer activities. For example, derivatives of benzothiazole fused with pyrimidines demonstrated significant in-vitro anticancer activity against various cancer cell lines. This suggests that compounds like this compound could be potential candidates for anticancer drug development (Waghmare et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds have been reported to inhibit quorum sensing (qs) signals inChromobacterium violaceum . QS is a bacterial communication system that regulates gene expression in response to cell density and influences various physiological activities.

Mode of Action

Related compounds have shown to inhibit qs-mediated signals in a dose-dependent manner . This suggests that N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine may interact with its targets to disrupt QS signaling, thereby affecting bacterial behavior.

Biochemical Pathways

The inhibition of qs can affect various downstream effects, including biofilm formation, virulence factor production, and antibiotic resistance .

Result of Action

Related compounds have shown to inhibit qs-mediated gfp signals and clear biofilms at certain concentrations , suggesting potential antimicrobial effects.

Propriétés

IUPAC Name |

N-(3,5-dimethylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S2/c1-10-6-11(2)8-12(7-10)17-16-18-14-5-4-13(19-3)9-15(14)20-16/h4-9H,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNWFTWYOLAPAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC3=C(S2)C=C(C=C3)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2394420.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2394421.png)

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene](/img/structure/B2394424.png)

![[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B2394425.png)

![Methyl 2-[(4-methoxy-4-oxobutanoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2394426.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2394431.png)

![N-(4-fluorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2394432.png)

![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2394434.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2394437.png)